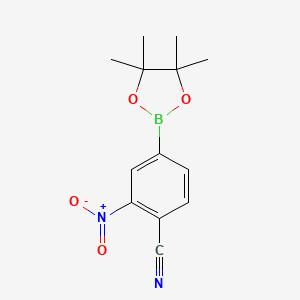![molecular formula C14H8BrN3S B2700651 2-bromobenzimidazo[1,2-c]quinazoline-6(5H)-thione CAS No. 234096-98-1](/img/structure/B2700651.png)
2-bromobenzimidazo[1,2-c]quinazoline-6(5H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromobenzimidazo[1,2-c]quinazoline-6(5H)-thione is a chemical compound . Unfortunately, there is limited information available about this specific compound.
Synthesis Analysis
The synthesis of quinazoline derivatives, which includes this compound, often involves transition-metal-catalyzed reactions . These reactions have emerged as reliable and indispensable tools for the synthesis of pharmaceuticals . The last few decades have witnessed a tremendous outburst of transition-metal-catalyzed reactions for the construction of quinazoline scaffolds .Chemical Reactions Analysis
Quinazolines, including this compound, are often synthesized using transition-metal-catalyzed reactions . These reactions provide new entries into pharmaceutical ingredients of continuously increasing complexity .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Telescoping Process in Synthesis : Improved synthesis routes for compounds similar to 2-bromobenzimidazo[1,2-c]quinazoline-6(5H)-thione have been developed. For example, Nishimura and Saitoh (2016) introduced a telescoping process in the synthesis of 5-bromo-2-methylamino-8-methoxyquinazoline, a key intermediate in drug discoveries. This method significantly enhanced the yield and purity of the compound while reducing the number of isolation processes (Nishimura & Saitoh, 2016).
Ionic Liquid Mediated Synthesis : Innovative methods like ultrasound-assisted synthesis and ionic liquid-mediated synthesis have been used to create related compounds. Phakhodee et al. (2016) reported a sonochemical method for the synthesis of 2-aminobenzimidazoles and 2-aminobenzoxazoles, demonstrating efficient and environmentally benign processes (Phakhodee et al., 2016).
Biological and Pharmacological Activities
Anti-Inflammatory Potential : Galarce et al. (2008) studied the effect of novel 6-Arylbenzimidazo[1,2-c]quinazoline derivatives as inhibitors of tumor necrosis factor-alpha (TNF-alpha) production, identifying compounds with significant anti-inflammatory properties (Galarce et al., 2008).
Bronchodilator Activity : Bahekar and Ram Rao (2001) synthesized a series of derivatives and evaluated them as potential bronchodilators. They found that certain compounds showed significant bronchodilatory activity in both in vitro and in vivo models (Bahekar & Ram Rao, 2001).
Anticonvulsant Agents : Ugale et al. (2012) synthesized quinazolino-benzothiazoles and tested them as anticonvulsant agents using experimental models. Some compounds showed significant activity against seizures (Ugale et al., 2012).
Hepatoprotective Effects : Salama et al. (2022) explored the hepatoprotective potential of a novel quinazoline derivative against liver toxicity in rats. The compound demonstrated significant hepatoprotective properties (Salama et al., 2022).
Antimicrobial Activity
- Antibacterial and Antifungal Properties : Rohini et al. (2010) evaluated the antimicrobial activities of 6-arylbenzimidazo[1,2-c]quinazolines, finding potent inhibitory action against various bacterial and fungal strains (Rohini et al., 2010).
Propriétés
IUPAC Name |
2-bromo-12H-benzimidazolo[1,2-c]quinazoline-6-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrN3S/c15-8-5-6-10-9(7-8)13-16-11-3-1-2-4-12(11)18(13)14(19)17-10/h1-7,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIQZUZRQOCYLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C4C=C(C=CC4=NC(=S)N23)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(6-chloro-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2700569.png)


![N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2700573.png)
![5-Methyl-4-[(3-methylphenoxy)methyl]isoxazole-3-carboxylic acid](/img/structure/B2700574.png)
![2,5-dichloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyridine-3-carbohydrazide](/img/structure/B2700575.png)
![8-[(2,2-Difluoro-5-azaspiro[2.3]hexan-5-yl)sulfonyl]quinoline](/img/structure/B2700578.png)
![[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2700580.png)




![2-(2-chlorophenyl)-5-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2700587.png)
